An In-depth Technical Guide to 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Isocyanato-2,3-dihydro-1,4-benzodioxine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-isocyanato-2,3-dihydro-1,4-benzodioxine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and key applications, with a focus on its utility in the development of novel therapeutic agents.
Chemical Properties and Data
6-Isocyanato-2,3-dihydro-1,4-benzodioxine is a reactive organic compound featuring a benzodioxane scaffold fused with an isocyanate functional group. This unique combination of a privileged heterocyclic motif and a versatile reactive handle makes it a valuable building block in organic synthesis.
| Property | Value |
| CAS Number | 174092-82-1 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow to brown powder or crystals |
| Melting Point | 81°C to 87°C |
| Boiling Point | 249-250 °C (lit.) |
| Density | 1.289 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5730 (lit.) |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. |
| Stability | Stable under anhydrous conditions. Moisture-sensitive due to the reactivity of the isocyanate group. Should be stored in a dry, cool, and well-ventilated place.[1] |
Synthesis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Two primary synthetic routes are proposed for the preparation of 6-isocyanato-2,3-dihydro-1,4-benzodioxine, starting from readily available precursors.
Route 1: Curtius Rearrangement of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl azide
This route involves the synthesis of the corresponding carboxylic acid, followed by conversion to an acyl azide and subsequent thermal rearrangement.
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B -> C [label="KMnO4, H2O", color="#4285F4"];
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D -> E [label="NaN3", color="#4285F4"];
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Synthetic workflow for Route 2 via phosgenation.
Experimental Protocol:
-
Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine:
-
The starting material, 6-nitro-2,3-dihydro-1,4-benzodioxine, can be synthesized by nitration of 2,3-dihydro-1,4-benzodioxine.
-
Reduce the nitro group to an amine using standard procedures, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.[2]
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the amine by distillation or recrystallization.
-
Phosgenation to 6-Isocyanato-2,3-dihydro-1,4-benzodioxine:
-
Dissolve the 6-amino-2,3-dihydro-1,4-benzodioxine in a dry, inert solvent such as toluene or dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger.
-
Caution: Phosgene is an extremely toxic gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Triphosgene, a solid phosgene equivalent, is a safer alternative. [3][4][5]
-
Add a solution of phosgene in toluene or a solution of triphosgene in the reaction solvent dropwise to the amine solution at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
The filtrate contains the desired isocyanate. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
Applications in Drug Development and Medicinal Chemistry
The 1,4-benzodioxane moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and effects on the central nervous system.
The isocyanate group of 6-isocyanato-2,3-dihydro-1,4-benzodioxine serves as a highly reactive handle for the synthesis of a variety of derivatives, primarily ureas and carbamates. These functional groups are also prevalent in many approved drugs.
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References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
